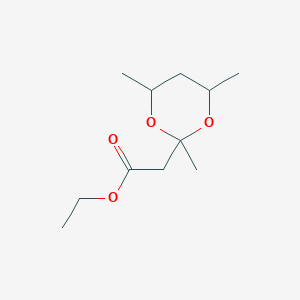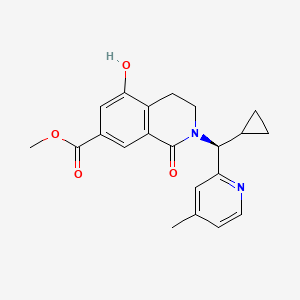
Methyl (S)-2-(cyclopropyl(4-methylpyridin-2-yl)methyl)-5-hydroxy-1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Methyl 2-(cyclopropyl(4-methylpyridin-2-yl)methyl)-5-hydroxy-1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopropyl group, a pyridine ring, and a tetrahydroisoquinoline core, making it an interesting subject for research in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-(cyclopropyl(4-methylpyridin-2-yl)methyl)-5-hydroxy-1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the tetrahydroisoquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the cyclopropyl group: This step often involves cyclopropanation reactions using diazo compounds and transition metal catalysts.
Attachment of the pyridine ring: This can be done through a Suzuki coupling reaction, where a boronic acid derivative of the pyridine ring reacts with a halogenated intermediate.
Esterification: The final step involves esterification to introduce the methyl ester group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(S)-Methyl 2-(cyclopropyl(4-methylpyridin-2-yl)methyl)-5-hydroxy-1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents like PCC or KMnO4.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like NaBH4 or LiAlH4.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or Jones reagent under acidic conditions.
Reduction: NaBH4 or LiAlH4 in anhydrous solvents like THF or ether.
Substitution: Halogenated intermediates and nucleophiles like amines or thiols in polar solvents.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique structure and biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of (S)-Methyl 2-(cyclopropyl(4-methylpyridin-2-yl)methyl)-5-hydroxy-1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
Methyl 2-(4-methylpyridin-2-yl)methyl)-5-hydroxy-1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate: Lacks the cyclopropyl group.
Ethyl 2-(cyclopropyl(4-methylpyridin-2-yl)methyl)-5-hydroxy-1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate: Has an ethyl ester instead of a methyl ester.
Uniqueness
The presence of the cyclopropyl group and the specific configuration of the compound contribute to its unique chemical and biological properties. These structural features may enhance its binding affinity to certain molecular targets or influence its reactivity in chemical reactions.
特性
分子式 |
C21H22N2O4 |
|---|---|
分子量 |
366.4 g/mol |
IUPAC名 |
methyl 2-[(S)-cyclopropyl-(4-methylpyridin-2-yl)methyl]-5-hydroxy-1-oxo-3,4-dihydroisoquinoline-7-carboxylate |
InChI |
InChI=1S/C21H22N2O4/c1-12-5-7-22-17(9-12)19(13-3-4-13)23-8-6-15-16(20(23)25)10-14(11-18(15)24)21(26)27-2/h5,7,9-11,13,19,24H,3-4,6,8H2,1-2H3/t19-/m0/s1 |
InChIキー |
KZJCOADLJMSZRX-IBGZPJMESA-N |
異性体SMILES |
CC1=CC(=NC=C1)[C@H](C2CC2)N3CCC4=C(C3=O)C=C(C=C4O)C(=O)OC |
正規SMILES |
CC1=CC(=NC=C1)C(C2CC2)N3CCC4=C(C3=O)C=C(C=C4O)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


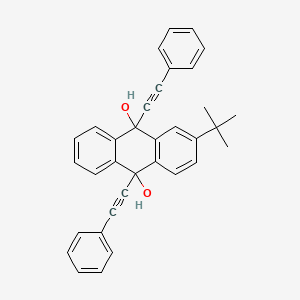

![Ethyl 4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzoate](/img/structure/B14005238.png)
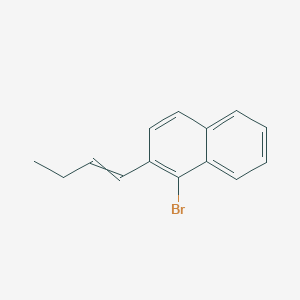
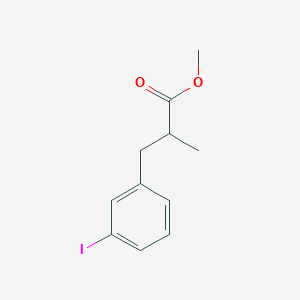

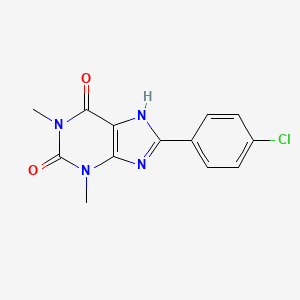
![Glycyl-N~6~-[(benzyloxy)carbonyl]lysine](/img/structure/B14005255.png)
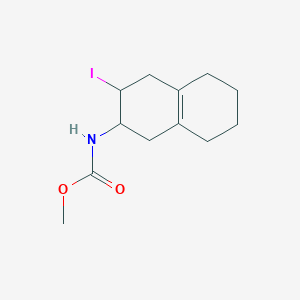
![4-Methyl-1-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]pyridin-1-ium bromide](/img/structure/B14005263.png)
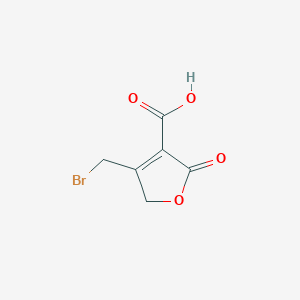
![4-Ethynyl-6-fluoro-1-tosyl-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one](/img/structure/B14005278.png)
![6,6-Dimethyl-5-(4-methylphenyl)-3,5-dihydrofuro[2,3-d]pyrimidin-4-one](/img/structure/B14005282.png)
